molecular formula C9H8O3 B094893 Methyl benzoylformate CAS No. 15206-55-0

Methyl benzoylformate

Cat. No. B094893
CAS RN: 15206-55-0
M. Wt: 164.16 g/mol
InChI Key: YLHXLHGIAMFFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzoylformate is a compound that has been studied in various contexts due to its relevance in organic synthesis and catalysis. It serves as a substrate for enzymatic reactions, particularly with benzoylformate decarboxylase (BFDC), and is involved in the production of chiral alpha-hydroxy ketones . The compound is also a key player in the study of reaction kinetics and mechanisms, as seen in its reduction by NAD(P)H model compounds and its thermal decomposition .

Synthesis Analysis

The synthesis of methyl benzoylformate and its derivatives has been explored through enzymatic reactions. For instance, BFDC has been used to catalyze reactions involving methyl benzoylformate, demonstrating the enzyme's broad substrate specificity and tight stereo control . Additionally, the electrocatalytic reduction of benzoylformic acid in the presence of methyl viologen has been shown to yield mandelic acid, with the introduction of cyclodextrin derivatives inducing enantioselectivity .

Molecular Structure Analysis

The molecular structure of methyl benzoylformate has been analyzed through various techniques, including X-ray crystallography and rotational spectroscopy. The structure of BFDC in complex with a benzoylphosphonate inhibitor, which is an analogue of methyl benzoylformate, was solved to a high resolution, revealing details about the enzyme-substrate interaction . Rotational spectroscopy has provided insights into the internal dynamics and conformational preferences of methyl benzoylformate and its reduction product, methyl mandelate .

Chemical Reactions Analysis

Methyl benzoylformate undergoes various chemical reactions, including reduction and decarboxylation. The reduction by a model of NAD(P)H has been studied, showing first-order kinetics in the presence of magnesium ions . The decarboxylation by BFDC has been investigated, with different halomethylbenzoyl formates acting as substrates or inhibitors depending on the halogen substituent . The gas-phase thermal decomposition of methyl benzoylformate has also been examined, providing insights into the kinetics and molecular mechanism of this unimolecular process .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoylformate have been characterized through spectroscopic methods and computational studies. The rotational spectroscopy study revealed the presence of a weak CH···O=C hydrogen bond in methyl benzoylformate and a hydrogen bond between the hydroxyl group and the carbonyl oxygen atom in methyl mandelate . Computational studies have provided mechanistic details of the Mg(2+) ion-activated enantioselective reduction of methyl benzoylformate, predicting experimental enantioselectivities and characterizing nonproductive ternary complexes .

Case Studies

Several case studies highlight the practical applications and reactions involving methyl benzoylformate. The asymmetric hydrogenation of methyl benzoylformate using platinum-carbon catalysts modified with cinchonidine achieved high optical yields, demonstrating the potential for enantioselective synthesis . The formation of diastereomeric complexes on Pt(111) surfaces between methyl benzoylformate and chiral amines has been studied, providing insights into the factors influencing prochiral selectivity .

Scientific Research Applications

  • Asymmetric Synthesis of (R)-methyl mandelate : Methyl benzoylformate was used for the enantioselective synthesis of (R)-methyl mandelate, an important pharmaceutical intermediate. Effective biocatalysis using Saccharomyces cerevisiae was demonstrated, achieving high yield and enantiometric excess (Guo, Mu, & Xu, 2010).

  • Asymmetric Hydrogenation using Pt-C Catalysts : The hydrogenation of methyl benzoylformate to R-(-)-methyl mandelate was studied using platinum-carbon catalysts modified with cinchonidine. This process achieved high asymmetric selectivities in various solvents (Orito, Imai, Niwa, & Hung, 1979).

  • Electrocatalytic Reduction to Mandelic Acid : Methyl benzoylformate was reduced electrocatalytically to mandelic acid in the presence of methyl viologen, showing promising results for the production of chiral alpha-hydroxy ketones (Park, Choi, & Park, 1995).

  • Inhibitor Analysis in Benzoylformate Decarboxylase : Methyl benzoylformate was used to study the inhibition and reaction mechanisms of benzoylformate decarboxylase, revealing insights into the enzyme's substrate specificity and catalytic process (Brandt et al., 2009).

  • Oxonolysis in Organic Chemistry : The oxonolysis of vulpinic acid, yielding methyl benzoylformate, was used to identify molecular structures and study reaction mechanisms in organic compounds (Agarwal & Seshadri, 1963).

  • Analysis of Substrate Variability : The reactivity of different halomethylbenzoylformates with benzoylformate decarboxylase was investigated, highlighting the enzyme's varying responses to substrates and inhibitors (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

Safety And Hazards

Methyl benzoylformate may cause an allergic skin reaction . Necessary precautions such as wearing protective clothing and avoiding inhalation or ingestion should be taken while handling this chemical compound .

Future Directions

Methyl benzoylformate finds extensive use in various industries, including UV-curable coatings and inks, agriculture, and pharmaceuticals . It is also used in the synthesis of the herbicide Benzimidazolinone . Future research might focus on its applications in other fields and improving its synthesis process .

properties

IUPAC Name

methyl 2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHXLHGIAMFFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065867
Record name Benzeneacetic acid, .alpha.-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzoylformate

CAS RN

15206-55-0, 81065-82-9
Record name Methyl phenylglyoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15206-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenylglyoxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015206550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, methyl-alpha-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl benzoylformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl benzoylformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-oxo-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl benzoylformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PHENYLGLYOXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F2045STG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl Phenylglyoxalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062605
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzildimethylketal, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “Irgacure (trade name)-184”, “Irgacure (trade name)-369”, “Darocur (trade name)-1173”, and “Lucirin-TPO” produced by BASF, “KAYACURE (trade name) DETX” and “KAYACURE (trade name) OA” produced by Nippon Kayaku Co., Ltd., “Vicure 10” and “Vicure 55” produced by Stauffer Chemical Co., “Trigonal PI” produced by Akzo Nobel N.V., “Sandrey 1000” produced by Sand, “Deep” produced by Upjohn Company, and “Biimidazole” produced by KUROGANE KASEI Co., Ltd.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

The procedures of Example 1 were repeated except for employing the above-obtained catalyst (8 ml), feeding air and nitrogen at feed rates of 35 ml/min. and 70 ml/min., respectively, and feeding a methyl mandelate solution comprising methanol and methyl mandelate (6:1, by weight) at a feed rate of 17.0 g/hr., to carry out the gaseous catalytic reaction. There was obtained methyl phenylglyoxylate as α-keto acid ester. The results are set forth in Table 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
8 mL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzyl dimethyl ketanol, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “IRGACURE (trade mark)-184”, “IRGACURE (trade mark)-369”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “KAYACURE (trade mark) DETX” and “KAYACURE (trade mark) OA” produced by NIPPON KAYAKU Co., Ltd., “VICURE 10” and “VICURE 55” produced by Stauffer Chemical Co., “TRIGONAL PI” produced by Akzo Chemicals B.V., “Sandorey 1000” produced by Sandoz, “DEAP” produced by Upjohn Co., Ltd., and “Biimidazole” produced by Kurogane Kasei Co., Ltd.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
benzyl dimethyl ketanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

The co-oxidation reaction was carried out in manner as described in Example 16, except that methyl atropate was used in lieu of oleic acid. As a result, acetic acid was obtained at a yield of 95% and methyl benzoylformate was obtained at a yield of 88%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl benzoylformate
Reactant of Route 2
Methyl benzoylformate
Reactant of Route 3
Reactant of Route 3
Methyl benzoylformate
Reactant of Route 4
Reactant of Route 4
Methyl benzoylformate
Reactant of Route 5
Methyl benzoylformate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl benzoylformate

Citations

For This Compound
1,050
Citations
A Malpica, M Calzadilla - Journal of physical organic chemistry, 2005 - Wiley Online Library
Rate and equilibrium constants for methyl benzoylformate oxime formation were determined as a function of pH over the range from about 0 to 6. The reaction occurs with rate‐…
Number of citations: 8 onlinelibrary.wiley.com
Y ORITO, S IMAI, S NIWA - Journal of Synthetic Organic Chemistry …, 1979 - jstage.jst.go.jp
The asymmetric hydrogenation of methyl benzoylformate to R-(-)-methyl mandelate was studied using Pt-C catalysts modified with cinchonidine. High asymmetric selectivities (over 80% …
Number of citations: 308 www.jstage.jst.go.jp
Y Monascal, A Maldonado, JR Mora… - Journal of Physical …, 2015 - Wiley Online Library
… According to the experimental results of the gas phase elimination of methyl benzoylformate producing methyl benzoate and CO gas, this work aimed at examining by quantum …
Number of citations: 6 onlinelibrary.wiley.com
JM Aizpurua, C Palomo, RM Fratila… - The Journal of …, 2009 - ACS Publications
… for the reduction of methyl benzoylformate 9 with NADH β-… or four acetonitrile ligands with methyl benzoylformate 9 and/or the … cation with the methyl benzoylformate ketone and the ester …
Number of citations: 27 pubs.acs.org
K Balázsik, I Bucsi, S Cserényi, G Szöllősi… - Journal of Molecular …, 2008 - Elsevier
The enantioselective hydrogenation of methyl benzoylformate (MBF) and pyruvaldehyde dimethyl acetal (PA) was investigated under mild experimental conditions on Pt-alumina …
Number of citations: 13 www.sciencedirect.com
X He, Y Gao, J Nie, F Sun - Macromolecules, 2021 - ACS Publications
… Methyl benzoylformate (MBF) as a Norrish type I photoinitiator under UV source irradiation … In this work, we designed and synthesized 10 methyl benzoylformate derivatives (MBFs), …
Number of citations: 18 pubs.acs.org
G Goubert, PH McBreen - ACS Catalysis, 2014 - ACS Publications
The formation of diastereomeric complexes between methyl benzoylformate (MBF) and (R)-1-(1-naphthyl)ethylamine, (R)-NEA, on Pt(111) was studied using scanning tunneling …
Number of citations: 18 pubs.acs.org
V Keley, E Zahedi - Journal of Molecular Graphics and Modelling, 2019 - Elsevier
… of gas phase thermal decomposition of methyl benzoylformate. The pressure-dependent rate … as going through seven turning points defined as methyl benzoylformate 8-CF † FF †TS FC …
Number of citations: 8 www.sciencedirect.com
EG Schnitzler, MR Poopari, Y Xu… - Physical Chemistry …, 2015 - pubs.rsc.org
Pure rotational spectra of a prototypical prochiral ester, methyl benzoylformate (MBF), and the product of its enantioselective reduction, (R)-(−)-methyl mandelate (MM), were measured …
Number of citations: 6 pubs.rsc.org
NA Al‐Awadi, OME El‐Dusouqui - International journal of …, 1997 - Wiley Online Library
… ABSTRACT: The rates of gas-phase elimination reactions of methyl benzoylformate (1) and … reaction of methyl benzoylformate (1) involves a 5-membered cyclic transition state, eq. (2). …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.